

HJB97: A High-Affinity Ligand Targeting BET Bromodomains in Leukemia

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Compound of Interest		
Compound Name:	НЈВ97	
Cat. No.:	B607957	Get Quote

This technical guide provides an in-depth overview of **HJB97**, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its significance in the context of leukemia. **HJB97** has emerged as a crucial chemical probe for understanding the role of BET proteins in cancer and serves as a foundational component for the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematological malignancies.

Core Targets and Mechanism of Action

HJB97 is a high-affinity small molecule that targets the bromodomains of the BET protein family, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that play a pivotal role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes.

In leukemia, the dysregulation of BET protein activity is a frequent event, leading to the overexpression of potent oncogenes such as c-Myc. The primary mechanism of action of **HJB97** involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This displacement leads to the suppression of c-Myc transcription and subsequent downregulation of the c-Myc protein, a master regulator of cell proliferation, growth, and apoptosis. The inhibition of the BET-c-Myc



axis by **HJB97** ultimately results in cell cycle arrest and induction of apoptosis in leukemia cells.

Quantitative Data Summary

The following tables summarize the binding affinities and cellular potencies of **HJB97** in comparison to other well-known BET inhibitors.

Table 1: Binding Affinity (Ki) of HJB97 for BET Bromodomains

Target Bromodomain	HJB97 Ki (nM)
BRD2 BD1	0.9
BRD2 BD2	0.27
BRD3 BD1	0.18
BRD3 BD2	0.21
BRD4 BD1	0.5
BRD4 BD2	1.0

Table 2: Inhibitory Concentration (IC50) of HJB97 in Leukemia Cell Lines

Cell Line	HJB97 IC50 (nM)
RS4;11 (Acute Lymphoblastic Leukemia)	24.1
MOLM-13 (Acute Myeloid Leukemia)	25.6

Table 3: Comparative IC50 Values of BET Inhibitors in Leukemia Cell Lines



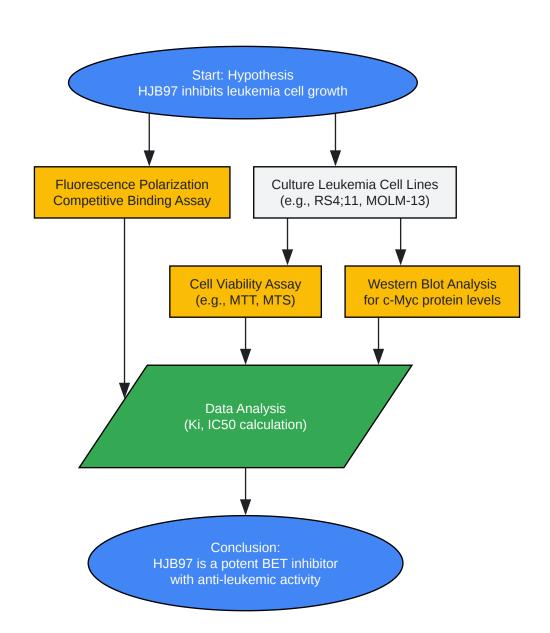
Compound	RS4;11 IC50 (nM)	MOLM-13 IC50 (nM)
HJB97	24.1	25.6
(+)-JQ1	>10 times less potent than HJB97	Not explicitly stated
Birabresib (OTX-015)	>10 times less potent than HJB97	Not explicitly stated

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by **HJB97** and a general workflow for its evaluation.







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